molecular formula C20H28O3 B11413005 4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one

Cat. No.: B11413005
M. Wt: 316.4 g/mol
InChI Key: IBBJPJCVRYHPHP-UHFFFAOYSA-N
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Description

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes multiple methyl and butyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a chromen-2-one derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one: Lacks the 3-(3-methylbutyl) group.

    7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the 4-methyl group.

    4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the 7-(3-methylbutoxy) group.

Uniqueness

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one is unique due to the presence of both the 4-methyl and 3-(3-methylbutyl) groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)chromen-2-one

InChI

InChI=1S/C20H28O3/c1-13(2)6-8-18-15(5)17-9-7-16(22-11-10-14(3)4)12-19(17)23-20(18)21/h7,9,12-14H,6,8,10-11H2,1-5H3

InChI Key

IBBJPJCVRYHPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CCC(C)C

Origin of Product

United States

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